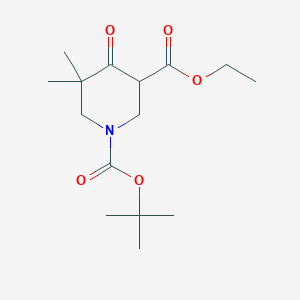

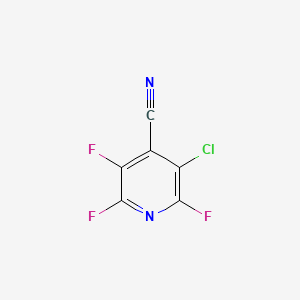

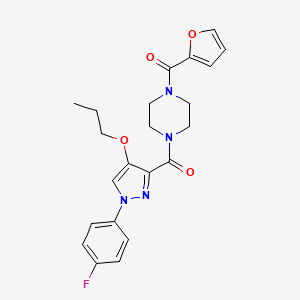

![molecular formula C19H26N2O3 B2992182 N-((1-cyclopentylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 954079-34-6](/img/structure/B2992182.png)

N-((1-cyclopentylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

The synthesis of novel compounds and their biological activity evaluation is a cornerstone in the development of potential therapeutic agents. For example, the study on the synthesis and biological activity of certain nucleoside and nucleotide derivatives of pyrazofurin highlighted the antiviral and cytostatic activity of these compounds in cell culture, showcasing the potential for therapeutic applications against viruses and cancer cells (Petrie et al., 1986).

Structural Characterisation

The structural characterisation of novel compounds is crucial for understanding their potential interactions with biological targets. For instance, N-(ferrocenylmethyl)benzene-carboxamide derivatives were synthesized and characterised, with some exhibiting cytotoxic effects on breast cancer cell lines, demonstrating the importance of structural features in medicinal chemistry (Kelly et al., 2007).

Antidopaminergic Properties

Investigating the antidopaminergic properties of compounds can lead to the discovery of potential antipsychotic agents. The study of (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds provided insights into their potential as antipsychotic agents due to their preferential inhibition of hyperactivity, indicating a lower tendency to induce extrapyramidal side effects (Högberg et al., 1990).

PARP Inhibitors for Cancer Treatment

The discovery of PARP inhibitors for cancer treatment is another area of interest. The development of 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) as a potent PARP inhibitor highlights the potential of such compounds in enhancing cancer therapy when combined with other treatments (Penning et al., 2009).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with class c g-protein-coupled receptors .

Mode of Action

It’s known that compounds interacting with class c g-protein-coupled receptors often bind to the venus flytrap domain of these receptors, stabilizing the closed conformation and activating the receptor .

Biochemical Pathways

Activation of g-protein-coupled receptors typically leads to a cascade of intracellular events, including the release of second messengers and the activation of various enzymes .

Pharmacokinetics

It’s known that the compound is soluble in non-polar organic solvents and insoluble in water . This could potentially affect its bioavailability and distribution within the body.

Result of Action

The compound has been evaluated for its cytotoxic activity against various cancer cell lines . .

Propiedades

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3/c22-19(15-5-6-17-18(11-15)24-13-23-17)20-12-14-7-9-21(10-8-14)16-3-1-2-4-16/h5-6,11,14,16H,1-4,7-10,12-13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFCOEKWIOYIKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

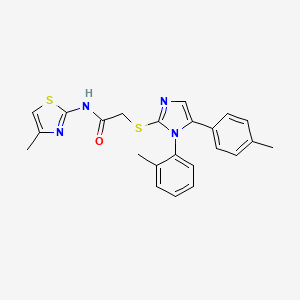

![N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide](/img/structure/B2992104.png)

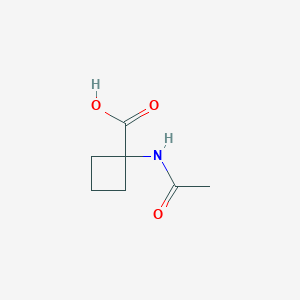

![6-ethyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2992112.png)

![8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992117.png)